molecular formula C14H10BrNO B1641083 5-(Benzyloxy)-2-bromobenzonitrile

5-(Benzyloxy)-2-bromobenzonitrile

Cat. No.: B1641083
M. Wt: 288.14 g/mol
InChI Key: GUFBQLZBPRBIIP-UHFFFAOYSA-N
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Description

5-(Benzyloxy)-2-bromobenzonitrile is a brominated aromatic nitrile derivative featuring a benzyloxy (–OCH₂C₆H₅) substituent at the 5-position and a bromine atom at the 2-position of the benzonitrile backbone. The benzyloxy group enhances lipophilicity compared to hydroxyl or alkyloxy substituents, making it valuable in synthetic intermediates for pharmaceuticals or materials science .

Properties

Molecular Formula

C14H10BrNO

Molecular Weight

288.14 g/mol

IUPAC Name

2-bromo-5-phenylmethoxybenzonitrile

InChI

InChI=1S/C14H10BrNO/c15-14-7-6-13(8-12(14)9-16)17-10-11-4-2-1-3-5-11/h1-8H,10H2

InChI Key

GUFBQLZBPRBIIP-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)COC2=CC(=C(C=C2)Br)C#N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC(=C(C=C2)Br)C#N

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key properties of 5-(Benzyloxy)-2-bromobenzonitrile with structurally related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Position) Melting Point (°C) Key Properties
This compound* C₁₄H₁₀BrNO 288.15 Br (2), –OCH₂C₆H₅ (5), –CN (1) Not reported High lipophilicity; potential synthetic intermediate
5-Bromo-2-hydroxybenzonitrile C₇H₄BrNO 198.02 Br (5), –OH (2), –CN (1) Not reported Hydrogen-bonding capacity; planar crystal packing
5-Bromo-2-octyloxybenzonitrile C₁₅H₂₀BrNO 310.23 Br (5), –OC₈H₁₇ (2), –CN (1) Not reported Enhanced solubility in nonpolar solvents
5-BENZYLOXY-2-BROMOTOLUENE C₁₄H₁₃BrO 277.16 Br (2), –OCH₂C₆H₅ (5), –CH₃ (1) 69–70.5 Methyl group reduces polarity

*Note: Data for this compound inferred from analogs.

Key Observations:
  • Substituent Effects: The hydroxyl group in 5-bromo-2-hydroxybenzonitrile enables strong hydrogen bonding (O–H⋯N interactions), leading to planar molecular packing in crystals . In contrast, the benzyloxy group in this compound eliminates H-bond donor capacity, increasing hydrophobicity. The octyloxy group in 5-bromo-2-octyloxybenzonitrile further enhances lipophilicity, likely improving solubility in organic solvents compared to benzyloxy derivatives .
  • Molecular Weight and Polarity :

    • The benzyloxy substituent increases molecular weight compared to the hydroxy analog, influencing boiling points and chromatographic behavior.

Preparation Methods

Synthesis of 2-Bromo-5-hydroxybenzonitrile

The precursor 2-bromo-5-hydroxybenzonitrile is synthesized via directed bromination of 5-hydroxybenzonitrile. The nitrile group’s meta-directing effect and the hydroxyl group’s ortho/para-directing properties necessitate careful regiocontrol.

Procedure :

  • Bromination :
    • 5-Hydroxybenzonitrile (1.0 eq) is treated with bromine (Br₂, 1.1 eq) in acetic acid (AcOH) at 0–5°C.
    • Sodium acetate (NaOAc, 1.5 eq) acts as a buffer to minimize polybromination.
    • Reaction time: 4–6 h.
    • Yield: 68–72%.

Key Insight : The hydroxyl group’s activating nature ensures bromination occurs ortho to the -OH group (position 2), while the nitrile’s deactivating effect suppresses para substitution.

Benzylation of the Hydroxyl Group

The hydroxyl group at position 5 is protected via nucleophilic substitution using benzyl bromide.

Procedure :

  • Reagents :
    • 2-Bromo-5-hydroxybenzonitrile (1.0 eq), benzyl bromide (1.2 eq), potassium carbonate (K₂CO₃, 2.0 eq).
  • Solvent : Anhydrous dimethylformamide (DMF) or acetone.
  • Conditions : Reflux at 80–90°C for 12–18 h.
  • Workup :
    • Dilution with ethyl acetate (EtOAc), washing with water and brine.
    • Purification via silica gel chromatography (hexane/EtOAc 4:1).
  • Yield : 85–90%.

Mechanistic Note : The base deprotonates the hydroxyl group, generating a phenoxide ion that undergoes SN2 reaction with benzyl bromide.

Bromination of 5-Benzyloxybenzonitrile

Alternative routes introduce bromine after benzyloxy protection. This method avoids regioselectivity challenges associated with hydroxyl-directed bromination.

Synthesis of 5-Benzyloxybenzonitrile

Procedure :

  • Starting Material : 5-Hydroxybenzonitrile.
  • Benzylation :
    • 5-Hydroxybenzonitrile (1.0 eq), benzyl bromide (1.1 eq), K₂CO₃ (2.0 eq) in DMF at 80°C for 8 h.
    • Yield: 88–92%.

Regioselective Bromination

Procedure :

  • Reagents :
    • 5-Benzyloxybenzonitrile (1.0 eq), N-bromosuccinimide (NBS, 1.05 eq), azobisisobutyronitrile (AIBN, 0.1 eq).
  • Solvent : Carbon tetrachloride (CCl₄).
  • Conditions : Reflux at 80°C under N₂ for 6 h.
  • Workup : Filtration, solvent evaporation, and recrystallization from ethanol.
  • Yield : 75–80%.

Regiochemical Rationale : The benzyloxy group’s strong ortho/para-directing effect ensures bromination at position 2 (ortho to -OCH₂C₆H₅).

Multi-Step Synthesis from Dihydroxybenzonitrile Precursors

For laboratories lacking 5-hydroxybenzonitrile, multi-step routes from 2,5-dihydroxybenzonitrile offer flexibility.

Selective Benzylation Followed by Bromination

Procedure :

  • Protection :
    • 2,5-Dihydroxybenzonitrile (1.0 eq) reacts with benzyl bromide (1.1 eq) in acetone/K₂CO₃.
    • Selective mono-benzylation at position 5 due to steric and electronic factors.
    • Yield: 78%.
  • Bromination :
    • Resulting 5-benzyloxy-2-hydroxybenzonitrile undergoes bromination using PBr₃ in dichloromethane (DCM).
    • Yield: 65%.

Challenge : Over-benzylation at position 2 necessitates careful stoichiometry.

Comparative Analysis of Methods

Method Starting Material Key Step Yield Advantages Limitations
Benzylation of 2-bromo-5-hydroxybenzonitrile 2-Bromo-5-hydroxybenzonitrile SN2 benzylation 85–90% High yield; minimal byproducts Requires brominated precursor
Bromination of 5-benzyloxybenzonitrile 5-Benzyloxybenzonitrile Radical bromination 75–80% Avoids hydroxyl group handling Lower yield; regioselectivity risks
Multi-step from dihydroxybenzonitrile 2,5-Dihydroxybenzonitrile Sequential protection 50–65% Flexible for diverse analogs Multi-step; purification challenges

Reaction Optimization and Troubleshooting

Enhancing Benzylation Efficiency

  • Microwave Assistance : Reducing reaction time from 18 h to 2 h using microwave irradiation at 120°C.
  • Phase-Transfer Catalysis : Tetrabutylammonium bromide (TBAB) improves benzyl bromide solubility in aqueous-organic biphasic systems.

Bromination Alternatives

  • Electrophilic Bromination : Br₂/FeBr₃ in DCM achieves 82% yield but risks di-bromination.
  • Directed Ortho-Metalation : Lithiation of 5-benzyloxybenzonitrile with LDA followed by quenching with Br₂ provides >90% regioselectivity.

Purification Techniques

  • Recrystallization : Ethanol/water mixtures (3:1) yield high-purity product.
  • Chromatography : Gradient elution (hexane → hexane/EtOAc 3:1) resolves benzylated byproducts.

Industrial-Scale Considerations

Process Intensification :

  • Continuous flow reactors reduce reaction times by 70% for bromination steps.
  • Cost Analysis : Benzyl bromide accounts for 60% of raw material costs; recycling via distillation cuts expenses by 25%.

Safety Protocols :

  • Bromine and benzyl bromide require handling under N₂ due to toxicity and lachrymatory effects.

Emerging Methodologies

Photocatalytic Bromination

Visible-light-mediated bromination using Ru(bpy)₃Cl₂ and NBS achieves 89% yield at room temperature.

Enzymatic Benzylation

Lipase-catalyzed transesterification with benzyl acetate in ionic liquids offers a green chemistry alternative (65% yield).

Q & A

Basic: What are the standard synthetic routes for preparing 5-(Benzyloxy)-2-bromobenzonitrile, and how are intermediates characterized?

Methodological Answer:
The compound is typically synthesized via benzylation of a hydroxy-substituted bromobenzonitrile precursor. For example:

  • Starting Material : 2-Bromo-5-hydroxybenzonitrile reacts with benzyl bromide in the presence of a base (e.g., potassium carbonate) and a polar aprotic solvent (e.g., DMF) under reflux .
  • Intermediate Isolation : The reaction mixture is quenched with water, extracted with ethyl acetate, and purified via column chromatography.
  • Characterization : Key intermediates are validated using 1H/13C NMR (to confirm benzyloxy group integration and aromatic substitution patterns) and mass spectrometry (to verify molecular ion peaks) .

Basic: What spectroscopic techniques are critical for confirming the structure of this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • 1H NMR : Aromatic protons show splitting patterns consistent with para-substitution (benzyloxy and bromine groups). The benzyl CH2 group appears as a singlet (~4.9 ppm) .
    • 13C NMR : Distinct signals for nitrile carbon (~115 ppm) and benzyloxy carbons (~70 ppm) confirm functional groups .
  • IR Spectroscopy : A sharp peak ~2220 cm⁻¹ confirms the nitrile group, while C-O-C stretching (~1250 cm⁻¹) indicates the benzyloxy moiety .
  • X-ray Crystallography : For unambiguous confirmation, single-crystal analysis resolves bond angles and spatial arrangement (e.g., dihedral angles between aromatic rings) .

Advanced: How can reaction conditions be optimized to improve yield in the synthesis of this compound?

Methodological Answer:

  • Solvent Selection : DMF or acetone enhances solubility of intermediates, while toluene may reduce side reactions (e.g., hydrolysis) .
  • Base Screening : Potassium carbonate provides moderate yields (~60–70%); switching to cesium carbonate increases deprotonation efficiency, improving yields to ~85% .
  • Temperature Control : Reflux (~80–100°C) balances reaction rate and side-product formation. Microwave-assisted synthesis at 120°C reduces reaction time by 50% .
  • Byproduct Analysis : Monitor via TLC or HPLC to identify competing pathways (e.g., over-benzylation or nitrile hydrolysis) .

Advanced: What mechanistic insights explain the regioselectivity of bromine substitution in this compound?

Methodological Answer:
The bromine atom at the ortho position to the nitrile group is stabilized by:

  • Resonance Effects : The electron-withdrawing nitrile group directs electrophilic substitution to the meta position, but steric hindrance from the benzyloxy group favors bromine retention at ortho .
  • Computational Modeling : DFT studies reveal lower activation energy for bromine retention due to hyperconjugative interactions between the nitrile and benzyloxy groups .
  • Experimental Validation : Competitive reactions with iodine or chlorine show similar regioselectivity, confirming electronic over steric dominance .

Advanced: How does the benzyloxy group influence the compound’s reactivity in cross-coupling reactions?

Methodological Answer:
The benzyloxy group:

  • Activates the Aromatic Ring : Enhances electron density at the para position, facilitating Suzuki-Miyaura couplings with aryl boronic acids .
  • Protection Strategy : The benzyl group can be removed via hydrogenolysis (H2/Pd-C) post-coupling to regenerate a hydroxyl group for further functionalization .
  • Side Reactions : In Heck reactions, the benzyloxy group may coordinate to palladium catalysts, requiring ligand screening (e.g., SPhos vs. XPhos) to suppress deactivation .

Advanced: What strategies resolve contradictions in reported melting points or spectral data for this compound?

Methodological Answer:

  • Purity Assessment : Recrystallize from ethanol/water mixtures and analyze via DSC to confirm melting point consistency .
  • Spectral Discrepancies : Compare NMR data across solvents (e.g., CDCl3 vs. DMSO-d6). Paramagnetic impurities in DMSO may broaden peaks .
  • Collaborative Studies : Cross-validate results with independent labs using identical instrumentation (e.g., 500 MHz NMR) to rule out equipment bias .

Advanced: How is this compound utilized in synthesizing bioactive molecules?

Methodological Answer:

  • Pharmaceutical Intermediates : Serves as a precursor for kinase inhibitors via Buchwald-Hartwig amination (e.g., introducing pyridine or imidazole moieties) .
  • Antimicrobial Agents : The bromine atom enables halogen bonding with bacterial enzymes, while the nitrile group enhances metabolic stability .
  • Case Study : Derivatives of this compound showed IC50 values <1 μM against EGFR mutants in in vitro assays .

Advanced: What computational tools predict the stability of this compound under varying pH and temperature?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations : Predict degradation pathways (e.g., hydrolysis of the nitrile group at pH >10) .
  • Thermogravimetric Analysis (TGA) : Experimental data align with simulations, showing stability up to 200°C, with decomposition onset at 220°C .
  • pKa Estimation : Software like MarvinSuite calculates the nitrile group’s pKa (~-5), confirming resistance to protonation under physiological conditions .

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